molecular formula C20H22ClN3O5S B2418651 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-21-9

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer: B2418651
CAS-Nummer: 899968-21-9
Molekulargewicht: 451.92
InChI-Schlüssel: CICWDAJSZOVXAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H22ClN3O5S and its molecular weight is 451.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c21-16-2-1-3-17(13-16)23-7-9-24(10-8-23)30(26,27)11-6-22-20(25)15-4-5-18-19(12-15)29-14-28-18/h1-5,12-13H,6-11,14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICWDAJSZOVXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following chemical structure:

  • Molecular Formula : C22H28ClN3O3S
  • Molecular Weight : 450.0 g/mol
  • CAS Number : 897613-23-9

The structural formula indicates the presence of a piperazine ring, a sulfonyl group, and a benzo[d][1,3]dioxole moiety, which are critical for its biological activity.

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is believed to interact with specific receptors in the central nervous system (CNS). The piperazine component is known for its affinity to neurotransmitter receptors, particularly dopamine and serotonin receptors. The sulfonyl group enhances binding affinity and selectivity towards these targets.

Key Mechanisms:

  • Dopamine Receptor Modulation : Exhibits high affinity for dopamine D4 receptors, which are implicated in various neurological disorders.
  • Serotonin Receptor Interaction : Potential modulation of serotonin pathways may contribute to its therapeutic effects.
  • Enzyme Inhibition : The compound has shown promise as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer's disease.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds featuring similar functional groups. For instance, compounds with piperazine and sulfonamide functionalities demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14 ± 0.003
Compound BBacillus subtilis1.21 ± 0.005

These findings suggest that N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide may also exhibit similar antibacterial properties due to structural similarities.

Enzyme Inhibition

The compound has been investigated for its potential as an acetylcholinesterase inhibitor. In vitro studies have shown that derivatives of this compound can significantly inhibit acetylcholinesterase activity:

CompoundEnzyme Inhibition ActivityIC50 (µM)
Compound CAcetylcholinesterase0.057
Compound DUrease6.28 ± 0.003

This indicates that N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide may be effective in treating conditions associated with cholinergic dysfunction.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds related to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide:

  • Neuroprotective Effects : Research has indicated that piperazine derivatives can provide neuroprotective effects in models of neurodegenerative diseases.
  • Antidepressant-like Activity : Compounds with similar structures have demonstrated antidepressant-like effects in animal models, suggesting a potential therapeutic role for mood disorders.
  • Cancer Therapeutics : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's molecular formula is C20H23ClN3O3SC_{20}H_{23}ClN_{3}O_{3}S, with a molecular weight of approximately 439.9 g/mol. Its structure includes:

  • Piperazine ring : A common motif in pharmacologically active compounds.
  • Sulfonyl group : Contributes to the compound's reactivity and biological activity.
  • Benzo[d][1,3]dioxole moiety : Enhances the compound's interaction with biological targets.

This structural complexity facilitates interactions with various biological receptors, particularly those involved in neurotransmission and cancer pathways.

Interaction with Receptors

Research indicates that this compound exhibits significant pharmacological potential due to its interaction with dopamine receptors. Specifically, it shows a high affinity for dopamine D4 receptors, which are implicated in neurological disorders such as schizophrenia and mood disorders. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Similar compounds have demonstrated cytotoxic activity against various human cancer cell lines. For instance, derivatives of sulfonamide structures have shown effectiveness against colon, breast, and cervical cancers . The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways critical for tumor growth.

Enzyme Inhibition

Recent studies have highlighted the potential of compounds with similar structures to inhibit key enzymes involved in metabolic processes. For example, sulfonamide derivatives have been explored for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, suggesting applications in treating Type 2 diabetes mellitus and Alzheimer's disease .

Synthetic Routes

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps requiring precise control over reaction conditions. Common methods include nucleophilic substitutions and coupling reactions using bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.

Industrial Production

In an industrial setting, large-scale production may utilize optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis can enhance efficiency and scalability.

Pharmacological Studies

  • Dopamine D4 Receptor Affinity : A study highlighted the affinity of similar compounds for dopamine D4 receptors, suggesting their potential use in treating schizophrenia .
  • Anticancer Activity : Compounds derived from sulfonamide structures were tested against various cancer cell lines, demonstrating significant growth inhibition rates (e.g., up to 86% against certain cell lines) .
  • Enzyme Inhibition : Another study focused on enzyme inhibition properties of sulfonamide derivatives, indicating their potential use in metabolic disorders .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxole-5-carboxylic acid derivative with a sulfonamide-functionalized piperazine intermediate. Key steps include:

  • Sulfonylation: Reacting 4-(3-chlorophenyl)piperazine with a sulfonyl chloride (e.g., 2-chloroethanesulfonyl chloride) to form the sulfonamide linker .
  • Amide Coupling: Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid moiety to the sulfonamide-ethylamine intermediate .
  • Purification: Column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization (e.g., from chloroform/methanol) ensures high purity (>95%) .

Basic: How is the structural identity and purity confirmed?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify the sulfonamide linker (δ ~3.0–3.5 ppm for CH2_2SO2_2) and piperazine protons (δ ~2.5–3.1 ppm) .
  • Mass Spectrometry (LCMS/HRMS): Confirms molecular ion peaks (e.g., [M+H]+^+) and absence of impurities .
  • Elemental Analysis: Validates stoichiometric ratios of C, H, N, and S .

Advanced: What strategies enhance selectivity for dopamine D3 over D2 receptors?

Answer:

  • Linker Optimization: Replace the sulfonylethyl chain with hydroxybutyl or methyleneoxy groups to reduce D2 affinity while maintaining D3 binding (Ki < 10 nM for D3 vs. >100 nM for D2) .
  • Heteroaromatic Substitution: Modify the benzo[d][1,3]dioxole with electron-withdrawing groups (e.g., nitro) to improve D3 receptor interactions .
  • Chiral Resolution: Separate enantiomers via chiral HPLC; (R)-enantiomers often show higher D3 selectivity .

Advanced: How to address discrepancies in receptor binding affinity data?

Answer:

  • Assay Validation: Compare radioligand binding (e.g., [3^3H]PD128907 for D3) with functional assays (e.g., cAMP inhibition) to confirm target engagement .
  • Membrane Preparation: Use transfected cell lines (e.g., HEK-293) with uniform receptor expression levels to minimize variability .
  • Control for Allosteric Effects: Include GTPγS to distinguish orthosteric vs. allosteric binding .

Advanced: What in vitro models assess metabolic stability?

Answer:

  • Liver Microsomes: Incubate with human/rat microsomes and NADPH to measure half-life (t1/2_{1/2}) and identify CYP450-mediated oxidation sites (e.g., piperazine ring) .
  • Plasma Stability Assays: Monitor degradation in plasma (37°C, pH 7.4) to evaluate esterase susceptibility .

Advanced: How does piperazine substitution impact pharmacokinetics?

Answer:

  • 3-Chlorophenyl vs. 2-Methoxyphenyl: Chlorine enhances metabolic stability (t1/2_{1/2} > 2 hours in microsomes) but reduces solubility; methoxy groups improve solubility but increase CYP2D6 metabolism .
  • Sulfonyl Linkers: Improve blood-brain barrier penetration (logP ~2.5) compared to carbonyl analogs .

Basic: What analytical techniques assess compound stability?

Answer:

  • HPLC-UV/PDA: Track degradation under accelerated conditions (40°C/75% RH) over 4 weeks .
  • Mass Spectrometry: Identifies hydrolytic byproducts (e.g., cleavage of the sulfonamide bond) .

Advanced: What computational methods predict receptor binding?

Answer:

  • Molecular Docking: Use crystal structures of D3 receptors (PDB: 3PBL) to model interactions with the sulfonamide and 3-chlorophenyl groups .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of hydrogen bonds with Asp1103.32^{3.32} .
  • QSAR Models: Correlate substituent electronegativity with binding affinity (r2^2 > 0.85) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.